Cas no 2171539-42-5 (3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid)

3-{(9H-Fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid is a specialized heterocyclic compound featuring both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridinyl-substituted thiazolidine core. The Fmoc group enhances solubility and facilitates selective deprotection under mild basic conditions, making it valuable in peptide synthesis and solid-phase applications. The pyridinyl moiety contributes to coordination potential, while the thiazolidine scaffold offers structural rigidity and functional versatility. This compound is particularly useful in medicinal chemistry and materials science, where its reactive carboxyl group enables further derivatization. Its balanced reactivity and stability make it a practical intermediate for constructing complex molecular architectures.
3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid structure
2171539-42-5 structure
商品名:3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
CAS番号:2171539-42-5
MF:C24H20N2O4S
メガワット:432.491604804993
CID:5909576
PubChem ID:165588163

3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
    • EN300-1556358
    • 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
    • 2171539-42-5
    • インチ: 1S/C24H20N2O4S/c27-23(28)21-14-31-22(15-9-11-25-12-10-15)26(21)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22H,13-14H2,(H,27,28)
    • InChIKey: CMKZMTNNTXKISG-UHFFFAOYSA-N
    • ほほえんだ: S1CC(C(=O)O)N(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1C1C=CN=CC=1

計算された属性

  • せいみつぶんしりょう: 432.11437830g/mol
  • どういたいしつりょう: 432.11437830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 648
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1556358-0.25g
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
0.25g
$1288.0 2023-06-05
Enamine
EN300-1556358-5.0g
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
5g
$4060.0 2023-06-05
Enamine
EN300-1556358-10.0g
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
10g
$6020.0 2023-06-05
Enamine
EN300-1556358-0.5g
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
0.5g
$1344.0 2023-06-05
Enamine
EN300-1556358-1000mg
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
1000mg
$1458.0 2023-09-25
Enamine
EN300-1556358-0.05g
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
0.05g
$1176.0 2023-06-05
Enamine
EN300-1556358-1.0g
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
1g
$1400.0 2023-06-05
Enamine
EN300-1556358-2.5g
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
2.5g
$2745.0 2023-06-05
Enamine
EN300-1556358-250mg
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
250mg
$1341.0 2023-09-25
Enamine
EN300-1556358-500mg
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
2171539-42-5
500mg
$1399.0 2023-09-25

3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid 関連文献

3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acidに関する追加情報

3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid: A Comprehensive Overview

The compound 3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid, with CAS number 2171539-42-5, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a pyridinyl substituent, and a thiazolidine ring system. The integration of these functional groups makes it a versatile building block for various chemical and biological applications.

Recent studies have highlighted the potential of this compound in drug discovery and development. The Fmoc group, a well-known protecting group in peptide synthesis, has been extensively utilized to enhance the stability and solubility of bioactive molecules. In this compound, the Fmoc group is strategically positioned to modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets. The pyridinyl moiety further contributes to the compound's versatility by introducing aromaticity and potential hydrogen bonding capabilities.

The thiazolidine ring system is another critical component of this molecule. Thiazolidines are known for their ability to form stable five-membered rings with nitrogen and sulfur atoms, which can serve as scaffolds for various bioactive agents. Recent research has demonstrated that thiazolidine derivatives exhibit promising anti-inflammatory, antioxidant, and antimicrobial activities. In this compound, the thiazolidine ring is substituted with both the Fmoc and pyridinyl groups, creating a unique structure that may exhibit enhanced pharmacokinetic properties.

From a synthetic perspective, the preparation of 3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the formation of the thiazolidine core through cyclization reactions involving appropriate amino acids or their derivatives. Subsequent steps involve the introduction of the Fmoc group via standard protecting group chemistry and the attachment of the pyridinyl substituent through coupling reactions.

The application of this compound extends beyond traditional organic synthesis. Recent advancements in medicinal chemistry have explored its use as a precursor for more complex molecules with therapeutic potential. For instance, researchers have investigated its role in peptide-based drug design, where its Fmoc group can be selectively removed to reveal reactive sites for further functionalization.

In terms of biological activity, preliminary studies suggest that this compound may exhibit selective binding to certain protein targets due to its unique structural features. The combination of an electron-withdrawing Fmoc group and an electron-rich pyridinyl moiety creates a molecule with favorable electronic complementarity for interactions with biomolecules.

Moreover, the integration of sulfur into the thiazolidine ring introduces additional flexibility and stability to the molecule, which are desirable traits for drug candidates. Sulfur-containing compounds are known for their ability to form strong bonds with metal ions, potentially leading to novel metalloenzyme inhibitors or chelating agents.

From an environmental standpoint, the synthesis and application of this compound are designed to minimize ecological impact. Researchers have emphasized the importance of green chemistry principles in its production process, including the use of recyclable solvents and energy-efficient reaction conditions.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid represents a cutting-edge molecule with diverse applications in organic synthesis and pharmacology. Its unique structure and functional groups make it a valuable tool for advancing drug discovery efforts while adhering to sustainable chemical practices.

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